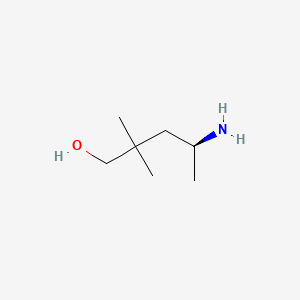
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid, also known as DMPA, is a versatile organic compound with a wide range of applications in scientific research. DMPA is a carboxylic acid with a molecular formula of C7H11NO3 and a molecular weight of 167.17 g/mol. It is a white crystalline solid with a melting point of 110-112 °C and a boiling point of 211-213 °C. DMPA has been used in a variety of scientific research applications, including synthesis, biochemistry, pharmacology, and physiology.
Applications De Recherche Scientifique
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid has been used in a variety of scientific research applications, including synthesis, biochemistry, pharmacology, and physiology. It is used in the synthesis of various organic compounds, such as peptides, amines, and heterocyclic compounds. In biochemistry, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid is used as a substrate for enzymes and as a reagent in the synthesis of proteins. In pharmacology, it is used to study the effects of drugs on the human body. In physiology, it is used to study the effects of hormones and other biochemical compounds on the human body.
Mécanisme D'action
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid works by binding to certain enzymes and proteins in the body, which affects the activity of these proteins and enzymes. It has been shown to inhibit the activity of the enzyme acetylcholine esterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Additionally, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. It has also been shown to reduce the levels of cortisol, which can lead to improved stress levels and improved sleep. Additionally, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid has been shown to reduce inflammation, which can lead to improved overall health.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, which makes it a convenient reagent for laboratory experiments. Additionally, it is relatively non-toxic and has a low boiling point, which makes it suitable for use in a variety of laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid in scientific research. One potential direction is the use of 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid in drug design and development. 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid could be used to synthesize novel drugs with improved pharmacological properties. Additionally, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid could be used to study the effects of drugs on the human body, which could lead to the development of more effective treatments for a variety of diseases and disorders. Finally, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid could be used to study the effects of hormones and other biochemical compounds on the human body, which could lead to a better understanding of the physiological processes that govern human health.
Méthodes De Synthèse
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid can be synthesized through a variety of methods, including the Fischer esterification, the Claisen-Schmidt condensation, and the Michael addition. The Fischer esterification involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst. The Claisen-Schmidt condensation is a reaction of two esters in the presence of an acid catalyst. The Michael addition is a reaction of an activated alkene with an α,β-unsaturated carbonyl compound. All of these methods can be used to synthesize 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid.
Propriétés
IUPAC Name |
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)4-5(3-6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBESOVZCPGBTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethyl-5-oxopyrrolidin-2-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)




![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)


![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)